molecular formula C18H18N4O3S2 B2885299 (4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone CAS No. 1251708-26-5

(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone

Cat. No.: B2885299
CAS No.: 1251708-26-5
M. Wt: 402.49
InChI Key: CTBGZEBSENOPSH-UHFFFAOYSA-N
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Description

(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone is a synthetic chemical compound of significant interest in medicinal chemistry research due to its hybrid structure incorporating multiple privileged pharmacophores. Its molecular framework consists of a benzothiazole unit linked to a piperazine ring, which is further connected to a pyridine moiety via a methanone linker. The benzothiazole scaffold is widely recognized in anticancer and antimicrobial research . The piperazine ring is a highly versatile building block known to contribute to a wide range of pharmacological activities, including antiviral, antibacterial, and anticancer effects, often contributing to improved solubility and bioavailability of lead compounds . The specific presence of a methylsulfonyl group on the benzothiazole ring may influence the compound's electronic properties and its potential to interact with biological targets through hydrogen bonding. This unique combination of structural features makes this compound a valuable intermediate for researchers working in early-stage drug discovery. Potential applications include its use as a core scaffold in the synthesis of novel libraries for high-throughput screening against various disease targets, or as a building block in the development of targeted protein kinase inhibitors, given the established role of similar molecular architectures in these areas . Researchers are exploring its utility primarily in the fields of oncology and infectious diseases. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

[4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S2/c1-27(24,25)15-7-4-6-14-16(15)20-18(26-14)22-11-9-21(10-12-22)17(23)13-5-2-3-8-19-13/h2-8H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBGZEBSENOPSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone is a complex organic molecule that combines various pharmacologically relevant structural motifs. This article aims to explore its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with related compounds.

Structural Overview

This compound features:

  • A benzo[d]thiazole moiety, known for its diverse biological activities.
  • A piperazine ring, which is often associated with various pharmacological effects.
  • A pyridine ring, contributing to the compound's interaction with biological targets.

1. Antinociceptive Properties

Research has indicated that compounds with similar structures exhibit significant antinociceptive (pain relief) effects. The thiazole and piperazine components are particularly noted for their interactions with opioid receptors, suggesting potential analgesic properties. In docking studies, it was found that these compounds form critical interactions with opioid receptors, which could lead to effective pain modulation .

2. Anticancer Activity

The presence of the benzo[d]thiazole structure is often linked to anticancer activity. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis. For instance, compounds structurally related to the target compound have demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity .

The mechanisms underlying the biological activities of this compound can be summarized as follows:

  • Receptor Interaction : The compound's ability to bind effectively to specific receptors (e.g., opioid receptors) enhances its analgesic potential.
  • Induction of Apoptosis : Similar compounds have been shown to initiate programmed cell death in cancer cells through various pathways, including mitochondrial dysfunction and caspase activation .

Comparative Analysis

To better understand the biological implications of this compound, a comparative analysis with structurally related compounds is essential:

Compound NameStructural FeaturesBiological Activity
2-(4-Fluorophenyl)-1-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanoneFluorophenyl, methylsulfonyl groupPotential analgesic
4-MethylsulfonylpiperazineMethylsulfonyl groupAntinociceptive effects
Thiazole derivativesThiazole ringAnticancer activity

This table illustrates how different structural elements contribute to varying biological activities, emphasizing the unique potential of the compound under investigation.

Case Studies

Several studies have been conducted on related thiazole-piperazine derivatives:

  • Study on Antinociceptive Effects : A study synthesized novel thiazole-piperazine analogues and evaluated their pain-relieving properties in animal models. The results showed significant reduction in pain responses compared to control groups .
  • Cytotoxicity Assessment : Another study assessed the cytotoxic effects of thiazole derivatives against human cancer cell lines. Compounds similar to this compound exhibited promising IC50 values, indicating a strong potential for development as anticancer agents .

Comparison with Similar Compounds

Structural Comparisons

The target compound shares structural motifs with several piperazine-linked heterocycles. Key comparisons include:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features
Target Compound Benzo[d]thiazole, piperazine, pyridine 4-Methylsulfonyl on benzothiazole C₁₈H₁₉N₃O₃S₂* ~397.5* Sulfonyl group enhances polarity; pyridine may improve CNS penetration.
4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-ylmethanone Benzo[d]thiazole, piperazine, pyrrolidine 6-Ethyl on benzothiazole; methylsulfonyl on pyrrolidine C₁₉H₂₆N₄O₃S₂ 422.6 Ethyl group increases lipophilicity; pyrrolidine sulfonyl may alter solubility.
1H-Benzo[d]imidazol-2-yl(4-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethyl)piperazin-1-yl)methanone Benzoimidazole, piperazine, pyridine 4-Methoxybenzyl on piperazine C₂₃H₂₄N₆O₂ 440.5 Methoxy group may reduce metabolic stability compared to sulfonyl.
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one Benzo[d]thiazole, pyrazolone Allyl and phenyl groups on pyrazolone C₂₀H₁₆N₄OS 384.4 Pyrazolone core lacks piperazine; allyl group introduces steric effects.

Key Structural Insights :

  • Methylsulfonyl vs.
  • Piperazine Linkage : The piperazine ring in the target compound and analogs facilitates conformational flexibility, which is critical for interacting with biological targets like G-protein-coupled receptors (GPCRs) .
  • Pyridine vs. Pyrrolidine : The pyridine moiety (target compound) may enhance blood-brain barrier permeability compared to the pyrrolidine in , which could limit CNS applications for the latter .
Pharmacological and Physicochemical Comparisons
  • Bioactivity : Pyrazolone derivatives () exhibit antitumor activity, but the absence of a piperazine ring in these compounds may reduce selectivity for amine receptor targets .
  • Stability : Sulfonyl groups (target compound, ) resist oxidative metabolism better than methoxy or allyl substituents (), suggesting longer half-lives in vivo .

Q & A

Q. Q1. What are the optimal synthetic routes for (4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone, and how are reaction conditions optimized?

Answer: The synthesis typically involves a multi-step approach:

Benzothiazole core formation : React 2-aminothiophenol derivatives with methylsulfonyl-containing electrophiles under reflux in polar aprotic solvents (e.g., DMF or DMSO) .

Piperazine coupling : Introduce the piperazine ring via nucleophilic substitution, often using coupling agents like carbodiimides (e.g., EDC/HOBt) in dichloromethane or THF .

Methanone linkage : Attach the pyridin-2-yl group via a Friedel-Crafts acylation or Ullmann-type coupling, requiring palladium catalysts (e.g., Pd(OAc)₂) and elevated temperatures .
Optimization : Reaction yield and purity depend on solvent choice (e.g., DMF for solubility), temperature control (60–120°C), and stoichiometric ratios (1:1.2 for nucleophile-electrophile pairs) .

Q. Q2. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the benzothiazole and piperazine rings. For example, methylsulfonyl protons appear as singlets at δ 3.1–3.3 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~469.1 g/mol) and fragmentation patterns .
  • HPLC-PDA : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95%) and monitor stability under acidic/basic conditions .

Advanced Research Questions

Q. Q3. How can computational chemistry predict the reactivity and binding affinity of this compound with biological targets?

Answer:

  • Molecular docking : Tools like AutoDock Vina model interactions with targets (e.g., kinase enzymes) by analyzing hydrogen bonds between the pyridin-2-yl group and active-site residues .
  • DFT calculations : Assess the electrophilicity of the methylsulfonyl group and charge distribution on the benzothiazole ring to predict regioselectivity in reactions .
  • MD simulations : Evaluate conformational stability of the piperazine ring in aqueous environments using AMBER or GROMACS .

Q. Q4. How do structural modifications (e.g., methylsulfonyl vs. methoxy groups) impact biological activity?

Answer:

  • Methylsulfonyl vs. Methoxy : The sulfonyl group enhances electron-withdrawing effects, increasing binding affinity to ATP pockets in kinases (IC₅₀ reduced by ~40% compared to methoxy derivatives) .
  • Piperazine substitution : Replacing piperazine with morpholine reduces CNS penetration due to increased polarity (logP decreases from 2.8 to 1.5) .
  • Pyridin-2-yl vs. Thiophene : Pyridine improves metabolic stability (t₁/₂ increases from 2.1 to 4.7 hours in microsomal assays) .

Q. Q5. How should researchers resolve contradictions in bioactivity data across different assay platforms?

Answer:

  • Assay validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cell-based luciferase assays) .
  • Buffer conditions : Adjust pH (6.5–7.4) and ionic strength to mimic physiological environments, as methylsulfonyl solubility varies significantly in PBS vs. Tris buffers .
  • Control compounds : Include known inhibitors (e.g., staurosporine for kinase assays) to normalize inter-lab variability .

Methodological Challenges

Q. Q6. What strategies mitigate byproduct formation during the final coupling step?

Answer:

  • Catalyst screening : Palladium-based catalysts (e.g., PdCl₂(PPh₃)₂) reduce homo-coupling byproducts compared to copper .
  • Temperature modulation : Lower reaction temperatures (50°C) minimize degradation of the benzothiazole core .
  • Purification : Use preparative HPLC with a C18 column (ACN/water + 0.1% TFA) to isolate the target compound from dimeric impurities .

Q. Q7. How can researchers assess metabolic stability in preclinical models?

Answer:

  • In vitro assays :
    • Microsomal stability : Incubate with rat/human liver microsomes (1 mg/mL) and NADPH, monitoring depletion via LC-MS/MS .
    • CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • In silico tools : SwissADME predicts first-pass metabolism sites (e.g., oxidation of the piperazine ring) .

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